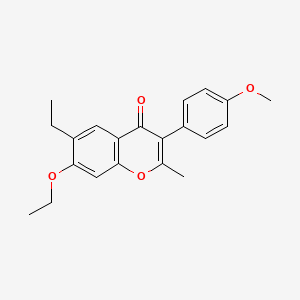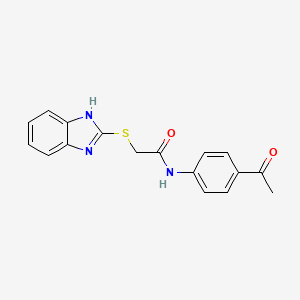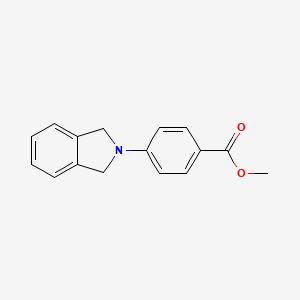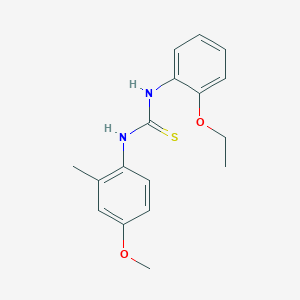
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as EMPTU, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities. EMPTU has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and to explore its potential therapeutic applications in vivo.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to possess potent anticancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONZBKYJMUKVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
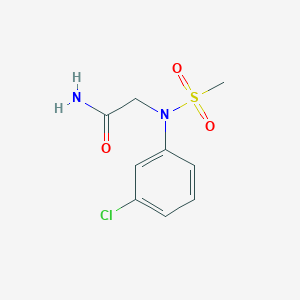
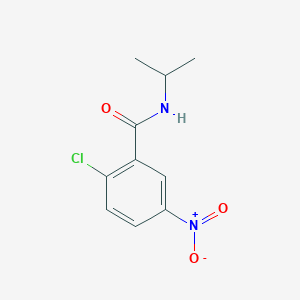
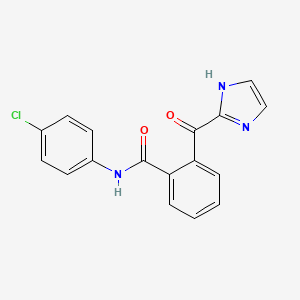
![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
